3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride is a synthetic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound features a difluorophenoxy group attached to an azetidine ring, which is a saturated four-membered nitrogen-containing heterocycle. The hydrochloride form enhances its solubility and stability in various solvents, making it suitable for pharmaceutical formulations.
The compound can be classified under azetidine derivatives, which are known for their diverse biological activities. It is primarily sourced from chemical synthesis, often involving reactions that introduce the difluorophenoxy group to the azetidine framework. The IUPAC name for this compound is 3-[(3,5-difluorophenoxy)methyl]azetidine; hydrochloride, with the molecular formula and a molecular weight of .
The synthesis of 3-[(3,5-difluorophenoxy)methyl]azetidine hydrochloride typically involves several key steps:
An example synthesis route may involve:
The molecular structure of 3-[(3,5-difluorophenoxy)methyl]azetidine hydrochloride consists of:
The structural representation can be summarized as follows:
InChI=1S/C10H11F2NO.ClH/c11-8-1-2-10(9(12)3-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H
This indicates the connectivity of atoms and provides insight into its stereochemistry and functional groups .
3-[(3,5-difluorophenoxy)methyl]azetidine hydrochloride can participate in various chemical reactions:
The mechanism of action for 3-[(3,5-difluorophenoxy)methyl]azetidine hydrochloride involves its interaction with specific biological targets. This compound may act as an inhibitor or modulator in various biochemical pathways. The precise mechanism can vary based on its application but generally includes binding to receptors or enzymes that lead to downstream effects in cellular processes.
For instance:
The physical properties of 3-[(3,5-difluorophenoxy)methyl]azetidine hydrochloride include:
Chemical properties include:
Relevant data such as melting point or boiling point may vary based on purity and specific synthesis methods used .
The applications of 3-[(3,5-difluorophenoxy)methyl]azetidine hydrochloride span several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0